Ethyl 2-amino-2-(pyridin-2-yl)acetate
Overview
Description
Ethyl 2-amino-2-(pyridin-2-yl)acetate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Synthesis of Derivatives
Reactivity with Aryl Glyoxals or Aryl Aldehydes : Ethyl 2-amino-2-(pyridin-2-yl)acetate exhibits distinct reactivity patterns when combined with aryl glyoxals or aryl aldehydes. In the presence of aryl glyoxals, ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates are synthesized, while the presence of aryl aldehydes leads to the formation of ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates (Asadi et al., 2021).
Synthesis of Thieno[2,3-b]pyridine Derivatives : Novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates have been synthesized from ethyl 2-((3,4-dicyanopyridin-2-yl)thio)acetates, demonstrating the compound's utility in synthesizing heterocyclic compounds with potential photophysical properties (Ershov et al., 2019).
Multi-component Tether Catalysis : A novel synthesis method for 4-(pyridin-2-ylmethyl)-2-aminopyrroles uses ethyl 2-(pyridin-2-yl)acetates in a multi-component tether catalysis. This method facilitates the introduction of the pyridin-2-ylmethyl group in heterocycles like pyrroles, pyridines, and quinolones (Li et al., 2019).
Pharmaceutical Applications
Memory Enhancement in Mice : Ethyl 2-[1-(pyridin-2-yl)ethoxy] acetates have been synthesized and studied for their effects on memory in mice. Compounds such as 2-dimethylamino ethyl 2-[1-(pyridin-2-yl)ethoxy]acetate hydrochloride demonstrated significant improvement in memory facilitation in mice, suggesting potential pharmaceutical applications (Li Ming-zhu, 2010, 2012, 2007).
Learning and Memory Facilitation : Ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides have been shown to facilitate learning and memory in mice, indicating their potential as cognitive enhancers or treatments for memory-related disorders (Li Ming-zhu, 2012).
Synthesis of Heterocyclic Compounds
- Heterocyclic Synthesis : this compound is a versatile reactant for synthesizing a wide array of heterocyclic compounds, including selenolo[2,3-b]pyridine derivatives, thiazolopyridines, and oxadiazolyl acetates. These compounds have been investigated for their potential antioxidant activity and other pharmacological properties (Zaki et al., 2017; Mohamed, 2021; Janda, 2001).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
This compound is a relatively new chemical entity and its specific biological targets are still under investigation .
Mode of Action
It is known that the compound contains a pyridine ring, which is a common structural motif in many biologically active compounds . The pyridine ring can participate in various chemical reactions and can interact with different biological targets, potentially leading to various biological effects .
Pharmacokinetics
The compound’s molecular weight (18021 g/mol) and LogP value (017) suggest that it may have good bioavailability . The compound’s boiling point is 267.2±25.0 °C at 760 mmHg, and it has a flash point of 115.4±23.2 °C .
Result of Action
More research is needed to understand the compound’s biological activity and its potential therapeutic effects .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemical entities .
Properties
IUPAC Name |
ethyl 2-amino-2-pyridin-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8(10)7-5-3-4-6-11-7/h3-6,8H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPNWOYOBQMBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404367 | |
Record name | Ethyl 2-amino-2-(pyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55243-15-7 | |
Record name | Ethyl 2-amino-2-(pyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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